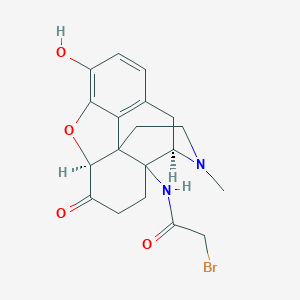
Drometrizole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drometrizole has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet radiation.
Biology: Employed in studies related to skin protection and ultraviolet radiation effects.
Medicine: Investigated for its potential in preventing skin cancers and other skin-related conditions.
Industry: Utilized in the production of sunscreens, coatings, and other materials requiring ultraviolet protection
Mécanisme D'action
Le drometrizole agit en absorbant les rayonnements ultraviolets et en les convertissant en rayonnements infrarouges moins nocifs (chaleur). Ce processus empêche les rayonnements ultraviolets de pénétrer la peau et de la endommager. Le composé cible principalement les rayonnements ultraviolets A et ultraviolets B, avec des pics d’absorption à 303 nm et 344 nm .
Composés Similaires :
Ecamsule : Un autre absorbant ultraviolet utilisé dans les écrans solaires.
Bemotrizinol : Un absorbant ultraviolet à large spectre.
Octocrylène : Communément utilisé dans les écrans solaires pour ses propriétés d’absorption des ultraviolets B.
Comparaison :
This compound vs. Ecamsule : Tous deux sont utilisés dans les écrans solaires, mais le this compound est souvent associé à l’ecamsule pour des effets synergiques.
This compound vs. Bemotrizinol : Bien que tous deux absorbent les rayonnements ultraviolets A et ultraviolets B, le bemotrizinol a un spectre d’absorption plus large.
This compound vs. Octocrylène : Le this compound est plus efficace pour absorber les rayonnements ultraviolets A que l’octocrylène, qui absorbe principalement les rayonnements ultraviolets B.
La combinaison unique d’absorption des ultraviolets A et des ultraviolets B du this compound, ainsi que sa stabilité et sa compatibilité avec d’autres absorbants ultraviolets, en font un composé précieux dans diverses applications.
Analyse Biochimique
Biochemical Properties
It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Cellular Effects
It has been observed that this compound does not cause significant toxicity in cells .
Molecular Mechanism
It is known that this compound does not exhibit mutagenic properties, as demonstrated by Ames tests .
Temporal Effects in Laboratory Settings
In a 13-week oral toxicity study in beagle dogs, the No observed adverse effect level (NOAEL) for this compound was determined as 31.75 mg/kg bw/day in males and 34.6 mg/kg bw/day in females .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that this compound does not cause significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Metabolic Pathways
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Transport and Distribution
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Subcellular Localization
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du drometrizole implique généralement une réaction de diazotation. Dans ce processus, l’ortho-nitroaniline est mise à réagir avec de l’acide chlorhydrique concentré pour former une solution aqueuse. Du nitrite de sodium est ensuite ajouté goutte à goutte tout en maintenant la température inférieure à 5 °C. Cela conduit à la formation de chlorhydrate d’o-nitrodiazobenzène .
Méthodes de Production Industrielle : La production industrielle de this compound implique l’hydrosilylation d’un composé contenant une double liaison terminale avec un composé siloxane contenant une fonction SiH. Cette réaction est réalisée en présence d’un catalyseur et d’un solvant organique volatil .
Analyse Des Réactions Chimiques
Types de Réactions : Le drometrizole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des quinones correspondantes.
Réduction : Il peut être réduit pour former des amines.
Substitution : Le this compound peut subir des réactions de substitution, en particulier la substitution aromatique électrophile.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution aromatique électrophile impliquent souvent des réactifs tels que les halogènes et les agents nitrants.
Principaux Produits :
Oxydation : Quinones
Réduction : Amines
Substitution : Dérivés halogénés ou nitrés
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme stabilisateur dans les polymères et les plastiques pour empêcher la dégradation due aux rayonnements ultraviolets.
Biologie : Employé dans des études liées à la protection de la peau et aux effets des rayonnements ultraviolets.
Médecine : Étudié pour son potentiel dans la prévention des cancers de la peau et d’autres affections cutanées.
Industrie : Utilisé dans la production d’écrans solaires, de revêtements et d’autres matériaux nécessitant une protection contre les ultraviolets
Comparaison Avec Des Composés Similaires
Ecamsule: Another ultraviolet absorber used in sunscreens.
Bemotrizinol: A broad-spectrum ultraviolet absorber.
Octocrylene: Commonly used in sunscreens for its ultraviolet B absorption properties.
Comparison:
Drometrizole vs. Ecamsule: Both are used in sunscreens, but this compound is often combined with ecamsule for synergistic effects.
This compound vs. Bemotrizinol: While both absorb ultraviolet A and ultraviolet B radiation, bemotrizinol has a broader spectrum of absorption.
This compound vs. Octocrylene: this compound is more effective in absorbing ultraviolet A radiation compared to octocrylene, which primarily absorbs ultraviolet B radiation.
This compound’s unique combination of ultraviolet A and ultraviolet B absorption, along with its stability and compatibility with other ultraviolet absorbers, makes it a valuable compound in various applications.
Propriétés
IUPAC Name |
2-(benzotriazol-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKSFINULVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027479 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2440-22-4 | |
| Record name | Drometrizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)


![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

